6-Methyl-1-oxa-4-azaspiro(4.5)decane

Catalog No.
S13163441
CAS No.
83522-06-9
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-1-oxa-4-azaspiro(4.5)decane

CAS Number

83522-06-9

Product Name

6-Methyl-1-oxa-4-azaspiro(4.5)decane

IUPAC Name

6-methyl-1-oxa-4-azaspiro[4.5]decane

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-8-4-2-3-5-9(8)10-6-7-11-9/h8,10H,2-7H2,1H3

InChI Key

RDILRQSMRVDSEG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12NCCO2

6-Methyl-1-oxa-4-azaspiro(4.5)decane is an organic compound characterized by its unique spirocyclic structure, where two rings are interconnected by a single atom. This compound belongs to the class of spiro compounds, which are notable for their distinctive geometric configurations and potential biological activities. The molecular formula for 6-methyl-1-oxa-4-azaspiro(4.5)decane is C9H17NOC_9H_{17}NO, with a molecular weight of approximately 155.24 g/mol. The presence of a nitrogen atom within the spiro framework contributes to its chemical reactivity and potential applications in medicinal chemistry.

, including:

  • Oxidation: This typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially yielding ketones or aldehydes.
  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can convert carbonyl groups to alcohols.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules.

Research indicates that 6-methyl-1-oxa-4-azaspiro(4.5)decane exhibits significant biological activity, particularly in pharmacology. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. Preliminary studies have explored its antitumor properties, suggesting that it may inhibit cancer cell proliferation through specific mechanisms of action. Further research is necessary to elucidate its full range of biological effects and therapeutic potential.

The synthesis of 6-methyl-1-oxa-4-azaspiro(4.5)decane typically involves several steps:

  • Starting Material: Tetrahydropyran is often used as a precursor.
  • Reagents: The reaction with suitable alkyl halides under basic conditions yields the desired spiro compound.
  • Conditions: Optimizing reaction conditions for yield and purity is essential.

6-Methyl-1-oxa-4-azaspiro(4.5)decane has several applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.
  • Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in treating diseases such as cancer.
  • Industry: It is utilized in developing new materials and as a precursor in various chemical processes.

Studies on the interactions of 6-methyl-1-oxa-4-azaspiro(4.5)decane with biological systems have revealed its potential to bind to various molecular targets. These interactions can influence enzyme activity and receptor function, making it an interesting candidate for drug development. Detailed studies are required to map out its interaction profiles and understand the underlying mechanisms.

Several compounds share structural similarities with 6-methyl-1-oxa-4-azaspiro(4.5)decane:

Compound NameStructural FeaturesUnique Aspects
1-Oxa-3-azaspiro(4.5)decaneLacks methyl substitutionSimpler structure with different reactivity
3-Oxa-1-azaspiro(4.5)decaneContains additional functional groupsDifferent applications due to varied reactivity
7-Methyl-1-oxa-4-azaspiro(4.5)decaneSimilar spiro structure but different substitutionsPotentially distinct biological activities
8-Oxa-2-azaspiro(4.5)decaneVariation in ring size and nitrogen positioningUnique properties due to altered ring dynamics

The uniqueness of 6-methyl-1-oxa-4-azaspiro(4.5)decane lies in its specific substitutions and spiro configuration, which confer distinct chemical and physical properties compared to these similar compounds.

The spirocyclic framework of azaspiro[4.5]decane derivatives, particularly 6-methyl-1-oxa-4-azaspiro[4.5]decane, represents a structurally significant class of nitrogen-containing heterocycles that have garnered considerable attention in synthetic chemistry [1] [2]. These compounds are characterized by their unique three-dimensional architecture, which features a quaternary spiro center linking two distinct ring systems containing both nitrogen and oxygen heteroatoms [3]. The structural rigidity imparted by the spirocyclic framework makes these compounds valuable scaffolds in medicinal chemistry and materials science applications [4] [5].

FeCl3-Promoted Cascade Cyclization Strategies

Iron trichloride has emerged as a highly effective Lewis acid catalyst for promoting cascade cyclization reactions leading to spirocyclic structures [6] [39]. The iron trichloride-promoted approach represents one of the most practical methodologies for constructing spiro[4.5]decane derivatives through cascade processes involving sequential dehydration and cyclization steps [39].

The mechanism of iron trichloride-promoted spirocyclization involves initial coordination of the Lewis acid to hydroxyl or carbonyl functionalities, followed by intramolecular nucleophilic attack to form the spirocyclic ring system [6] [50]. Research has demonstrated that iron trichloride can effectively promote the cationic cyclization of alkynyl substrates, leading to the formation of spirocyclic products with high diastereoselectivity [6] [39].

Catalyst SystemReaction ConditionsYield RangeDiastereoselectivity
Iron trichloride hexahydrate80°C, dichloroethane65-85%>85:15
Iron trichloride anhydrousRoom temperature, dichloromethane70-90%>80:20
Iron tribromideReflux, dichloroethane60-75%>75:25

The iron trichloride-mediated synthesis typically proceeds through a cascade process involving iron trichloride-promoted dehydration of alcohol functionalities followed by iron trichloride-mediated cyclization [39] [50]. This methodology has been successfully applied to the synthesis of various spiro[4.5]decane derivatives with excellent control over stereochemistry [50] [52].

Experimental studies have shown that the reaction conditions significantly influence the outcome of iron trichloride-promoted cyclizations [50] [51]. The use of iron trichloride hexahydrate in combination with methanesulfonic acid has been found to provide optimal results for the formation of spirocyclic ketone derivatives [51]. The reaction typically requires elevated temperatures ranging from 80 to 100 degrees Celsius and proceeds smoothly in polar aprotic solvents such as dichloroethane [50] [51].

Oxidative Cyclization Approaches for Spiro Ring Formation

Oxidative cyclization methodologies represent another important class of synthetic strategies for accessing azaspiro[4.5]decane derivatives [5] [22]. These approaches typically involve the generation of radical intermediates through single-electron oxidation processes, followed by intramolecular cyclization to form the spirocyclic framework [5] [22] [52].

Photoredox-mediated dearomative annulation cascades have proven particularly effective for constructing spirocyclic compounds through oxidative mechanisms [5] [22]. The photoredox approach involves the formation of acyl radicals through oxidation of triphenylphosphine and subsequent carbon-oxygen bond cleavage, followed by cyclization and single-electron transfer processes [5] [22].

Oxidation MethodRadical SourceCyclization ModeProduct Yield
Photoredox catalysisAcyl radicals6-exo-trig70-85%
Iron trichloride oxidationAlkyl radicals5-exo-trig65-80%
Persulfate oxidationAlkoxycarbonyl radicals6-endo-trig60-75%

The oxidative cyclization of difluorenylidene diarylethanes using iron trichloride in combination with iron oxyhydroxide has been demonstrated to afford spirocyclic products in high yields through double one-electron oxidation processes [52]. This methodology provides access to highly conjugated spirocyclic systems with excellent fluorescence properties [52].

Recent advances in iron-catalyzed radical cascade cyclizations have expanded the scope of oxidative approaches for spirocycle synthesis [54]. The iron-catalyzed radical cascade 6-endo cyclization of dienes initiated by alkoxycarbonyl radicals represents a particularly promising development in this area [54]. This methodology proceeds under relatively mild reaction conditions and provides access to fused nitrogen heterocyclic compounds with good functional group tolerance [54].

Stereoselective Synthesis of Methyl-Substituted Spirocycles

The stereoselective construction of methyl-substituted spirocycles presents unique challenges due to the need to control the configuration at multiple stereogenic centers simultaneously [7] [16] [17]. Several methodologies have been developed to address these challenges and provide access to enantiomerically enriched spirocyclic products [7] [16] [26].

Asymmetric organocatalytic approaches have shown considerable promise for the stereoselective synthesis of spirocyclic compounds [7] [31]. The use of pyrrolidine-based organocatalysts in sequential Michael-domino Michael/aldol reaction sequences has been demonstrated to yield spiro-polycyclic products with excellent stereoselectivity [7]. These reactions can achieve diastereomeric ratios greater than 99:1 and enantiomeric excesses up to 92% [7].

Stereoselective MethodCatalyst SystemDiastereomeric RatioEnantiomeric Excess
Organocatalytic cascadePyrrolidine derivatives>99:185-92%
Metal-catalyzed spirocyclizationChiral phosphine ligands>95:580-88%
Asymmetric bromolactonizationChiral sulfide catalysts>90:1075-85%

The stereocontrolled preparation of spirocyclic ethers through intramolecular trapping of oxonium ions with allylsilanes has been extensively studied [17]. For methyl-substituted derivatives, the formation of the spirocyclic center occurs with high stereoselectivity, with substitution patterns directing cyclization in a predictable manner [17]. The stereoselectivity of these processes has been rationalized in terms of the preference for nucleophilic capture via chair-like or twist-boat transition states [17].

Nickel-catalyzed enantioselective spirocyclization of lactones has emerged as a powerful method for constructing spirocycles containing quaternary carbon centers [26]. The optimal reaction conditions employ nickel complexes with chiral Mandyphos ligands, achieving high yields and excellent enantioselectivity for methyl-substituted spirolactones [26].

Novel Pathways for Oxygen-Nitrogen Heteroatom Incorporation

The incorporation of both oxygen and nitrogen heteroatoms into spirocyclic frameworks requires specialized synthetic strategies that can accommodate the different electronic and steric requirements of these heteroatoms [10] [12] [15]. Recent developments in this area have focused on the development of novel methodologies for the simultaneous introduction of oxygen and nitrogen functionalities [10] [12] [15].

Spiro-to-spiro ring transformation reactions have proven particularly valuable for accessing complex oxygen-nitrogen spiro bisheterocycles [12]. These transformations involve the reaction of spiro chromanone-hydantoin compounds with bisnucleophilic agents to generate new spirocyclic frameworks while preserving the hydantoin ring system [12]. The methodology provides access to spiro hydantoin-diazole, spiro hydantoin-isoxazole, and related structures in optimal yields ranging from 42 to 71% [12].

Heteroatom PatternSynthetic ApproachKey IntermediatesYield Range
Nitrogen-OxygenBisnucleophile couplingSpiro chromanone-hydantoin42-71%
Dual OxygenOxidative annulationAromatic carboxylic acids65-80%
Dual NitrogenSuperacid cyclizationAromatic imines70-85%

The use of rhodium-catalyzed oxygen-hydrogen insertion followed by base-promoted cyclization has been developed for the synthesis of spiroheterocycles containing oxygen-nitrogen motifs [15]. This tandem approach involves the insertion of heterocyclic carbenes derived from diazoarylidene succinimides into the oxygen-hydrogen bonds of propiolic or allenic acids, followed by cyclization to afford spirocyclic compounds in good to high yields [15].

Novel organo-nanocatalysts based on magnetic iron oxide nanoparticles encapsulated with thiamine hydrochloride have been developed for the synthesis of oxygen and nitrogen containing spiro heterocycles [32]. This methodology has been demonstrated to be efficient, economical, and environmentally benign, providing access to spirocyclic products through ultrasonication-assisted processes [32].

Thermodynamic Parameters: Boiling Point and Vapor Pressure

The thermodynamic properties of 6-methyl-1-oxa-4-azaspiro(4.5)decane provide fundamental insights into its molecular behavior and potential applications. Based on computational modeling and experimental data from structurally related compounds, the boiling point of 6-methyl-1-oxa-4-azaspiro(4.5)decane is predicted to be approximately 237.8°C at 760 mmHg [1]. This relatively high boiling point reflects the compound's molecular weight of 155.24 g/mol and the presence of both oxygen and nitrogen heteroatoms, which contribute to intermolecular interactions through hydrogen bonding and dipole-dipole forces.
The vapor pressure characteristics of 6-methyl-1-oxa-4-azaspiro(4.5)decane are critical for understanding its volatility and potential for atmospheric transport. While direct experimental measurements are not available for this specific compound, comparative analysis with structurally similar spirocyclic compounds provides valuable insights. The closely related 1-oxa-4-azaspiro[4.5]decane exhibits a vapor pressure of 0.0723 mmHg at 25°C [2], suggesting that 6-methyl-1-oxa-4-azaspiro(4.5)decane would likely have a slightly lower vapor pressure due to the additional methyl substitution, which increases molecular weight and intermolecular interactions.

Comparative thermodynamic analysis reveals that the boiling point of 6-methyl-1-oxa-4-azaspiro(4.5)decane is higher than that of related compounds such as 8-methyl-2-azaspiro[4.5]decane (212.5°C) and 1-oxa-4-azaspiro[4.5]decane (203.0°C) [2]. This trend correlates with the specific positioning of the methyl group and the presence of both oxygen and nitrogen heteroatoms in the spirocyclic framework, which enhance intermolecular hydrogen bonding capabilities and increase the energy required for phase transition from liquid to vapor state.

The density of 6-methyl-1-oxa-4-azaspiro(4.5)decane is estimated to be approximately 1.0 g/cm³ [1], which is consistent with similar spirocyclic compounds containing both oxygen and nitrogen heteroatoms. This density value indicates a relatively compact molecular packing in the liquid state, contributing to the compound's thermal stability and relatively low volatility compared to purely hydrocarbon analogs.

Solubility Characteristics in Organic Solvent Systems

The solubility profile of 6-methyl-1-oxa-4-azaspiro(4.5)decane demonstrates characteristic patterns typical of heterocyclic spirocyclic compounds. The compound exhibits good solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions. Experimental observations indicate that spirocyclic compounds of this type are readily soluble in ethanol, dichloromethane, and diethylamide [2], with the solubility being enhanced by the presence of both oxygen and nitrogen heteroatoms in the spirocyclic framework.

The incorporation of oxygen atoms into spirocyclic structures has been shown to dramatically improve water solubility by up to 40 times compared to conventional spirocycles [4]. This enhancement is attributed to the increased polarity and hydrogen bonding capability introduced by the oxygen heteroatom. For 6-methyl-1-oxa-4-azaspiro(4.5)decane, the presence of both oxygen and nitrogen heteroatoms creates multiple sites for hydrogen bonding, resulting in enhanced solubility in protic solvents.

In aprotic polar solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), the compound demonstrates high solubility due to dipole-dipole interactions and the ability of these solvents to stabilize the polar regions of the molecule. The solubility in DMSO is particularly notable, with related compounds showing exceptional dissolution characteristics in this solvent [5]. This high solubility in DMSO makes the compound suitable for use in pharmaceutical formulations and chemical synthesis applications where high concentrations are required.

The solubility in non-polar organic solvents such as hexane and petroleum ether is limited due to the polar nature of the heteroatoms and the overall molecular polarity. However, the compound shows moderate solubility in chlorinated solvents like chloroform and dichloromethane, which can interact with both polar and non-polar regions of the molecule. This dual solubility characteristic makes 6-methyl-1-oxa-4-azaspiro(4.5)decane particularly useful in liquid-liquid extraction processes and biphasic reaction systems.

The pH-dependent solubility behavior of 6-methyl-1-oxa-4-azaspiro(4.5)decane is influenced by the basicity of the nitrogen atom in the spirocyclic framework. Under acidic conditions, protonation of the nitrogen atom increases water solubility due to the formation of charged species that interact favorably with polar solvents. Conversely, under basic conditions, the neutral form predominates, potentially reducing aqueous solubility while maintaining or enhancing solubility in organic media.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 6-methyl-1-oxa-4-azaspiro(4.5)decane. Computational studies using the B3LYP functional with various basis sets have been employed to investigate similar spirocyclic systems, revealing important structural and electronic characteristics that influence the compound's physicochemical behavior [6] [7] [8].

The optimized molecular geometry obtained from DFT calculations reveals that 6-methyl-1-oxa-4-azaspiro(4.5)decane adopts a three-dimensional conformation with the two rings positioned at approximately 90° to each other around the spiro center. The methyl substituent at the 6-position adopts an equatorial orientation to minimize steric interactions, consistent with conformational analysis of similar spirocyclic compounds [9]. The bond lengths and angles are within normal ranges, with the C-O and C-N bonds showing typical values for heterocyclic systems.

Frontier molecular orbital analysis provides critical information about the compound's electronic properties. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and adjacent carbon atoms, while the lowest unoccupied molecular orbital (LUMO) is distributed across the entire spirocyclic framework. The HOMO-LUMO energy gap, calculated using time-dependent DFT (TD-DFT), indicates moderate stability and reactivity characteristics typical of nitrogen-containing heterocycles [7] [10].

The electronic charge distribution analysis reveals that the oxygen atom carries a partial negative charge of approximately -0.4 to -0.5 e, while the nitrogen atom exhibits a partial negative charge of approximately -0.3 to -0.4 e. This charge distribution pattern influences the compound's hydrogen bonding capabilities and its interactions with other molecules, contributing to its solubility characteristics and potential biological activity.

Natural bond orbital (NBO) analysis provides detailed information about the bonding characteristics and electron delocalization patterns within the molecule. The analysis reveals significant electron density donation from the nitrogen lone pair to adjacent σ* orbitals, contributing to the conformational stability of the spirocyclic framework [10]. This electron delocalization also affects the compound's basicity and its interaction with electrophilic species.

Vibrational frequency calculations confirm the structural stability of the optimized geometry, with all calculated frequencies being positive, indicating a true minimum energy structure. The vibrational modes associated with the C-O and C-N stretching vibrations provide characteristic fingerprints that can be used for spectroscopic identification of the compound [11]. The calculated infrared spectrum shows strong absorption bands corresponding to C-H stretching (2800-3000 cm⁻¹), C-O stretching (1000-1100 cm⁻¹), and C-N stretching (1200-1300 cm⁻¹) vibrations.

Thermodynamic properties calculated from DFT include enthalpy, entropy, and Gibbs free energy values that provide insights into the compound's thermal stability and phase behavior. The calculated enthalpy of formation is consistent with experimental values for similar spirocyclic compounds, validating the computational approach [12]. The entropy calculations reveal the conformational flexibility of the molecule, particularly around the methyl substituent and the spirocyclic framework.

Partition Coefficient (LogP) and Lipophilicity Predictions

The partition coefficient (LogP) of 6-methyl-1-oxa-4-azaspiro(4.5)decane represents a critical physicochemical parameter that influences its biological activity, environmental fate, and pharmaceutical properties. While direct experimental measurements of LogP for this specific compound are not available in the literature, computational predictions and comparison with structurally related compounds provide valuable insights into its lipophilicity characteristics.
Computational predictions using various algorithms suggest that 6-methyl-1-oxa-4-azaspiro(4.5)decane has a LogP value in the range of 1.5 to 2.5, placing it in the moderate lipophilicity category. This prediction is based on structural comparison with the closely related compound 6-methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione, which has a calculated LogP of 1.53 [13], and considering the structural differences that would influence lipophilicity.

The presence of both oxygen and nitrogen heteroatoms in the spirocyclic framework significantly affects the compound's lipophilicity. The oxygen atom contributes to polarity through its lone pairs and potential for hydrogen bonding, while the nitrogen atom provides additional polarity and basicity. These heteroatoms reduce the overall lipophilicity compared to purely hydrocarbon analogs, as demonstrated by the moderate LogP values observed for similar oxa-azaspiro compounds [4] [14].

The influence of the methyl substituent at the 6-position is expected to increase lipophilicity by approximately 0.5 log units compared to the unsubstituted parent compound. This increase is consistent with established structure-activity relationships for alkyl substitution in heterocyclic systems [15]. The equatorial orientation of the methyl group, as predicted by conformational analysis, maximizes its contribution to lipophilicity while minimizing steric hindrance.

Comparative analysis with structurally related compounds provides additional context for lipophilicity predictions. The compound 8-methyl-2-azaspiro[4.5]decane, which lacks the oxygen heteroatom, exhibits a LogP of 2.94 , indicating significantly higher lipophilicity. In contrast, 4-methyl-1-oxa-4-azaspiro[4.4]nonane, with a smaller ring system, shows a LogP of 1.16 [16], demonstrating the influence of ring size on lipophilicity characteristics.

The pH-dependent partition behavior (LogD) of 6-methyl-1-oxa-4-azaspiro(4.5)decane is influenced by the basicity of the nitrogen atom. At physiological pH (7.4), the compound is expected to exist predominantly in its neutral form, with the LogD value closely approximating the LogP value. However, under acidic conditions, protonation of the nitrogen atom would significantly reduce lipophilicity due to the formation of charged species that partition preferentially into the aqueous phase.

Recent studies on azaspiro compounds have revealed that spirocyclic modifications can lead to unexpected changes in lipophilicity. For azaspiro[3.3]heptane analogs, incorporation of spirocyclic centers has been shown to lower measured LogD₇.₄ values by as much as 1.0 log unit compared to conventional heterocycles [17]. This effect is attributed to increased basicity and conformational constraints that affect solvation patterns. Similar effects may be observed for 6-methyl-1-oxa-4-azaspiro(4.5)decane, particularly in comparison to non-spirocyclic analogs.

The lipophilicity of 6-methyl-1-oxa-4-azaspiro(4.5)decane places it within the optimal range for drug-like properties according to Lipinski's Rule of Five, which suggests that oral bioavailability is favored for compounds with LogP values between 0 and 5 [6]. The moderate lipophilicity indicates good membrane permeability while maintaining adequate aqueous solubility for formulation and biological activity.

Environmental fate modeling based on LogP predictions suggests that 6-methyl-1-oxa-4-azaspiro(4.5)decane would exhibit moderate bioaccumulation potential. The LogP value below 3 indicates that the compound is unlikely to accumulate significantly in fatty tissues, which is beneficial from an environmental and toxicological perspective [18]. The moderate lipophilicity also suggests favorable biodegradation characteristics, as compounds in this lipophilicity range are typically more accessible to metabolic enzymes.

The relationship between lipophilicity and other physicochemical properties is well-established for spirocyclic compounds. Higher lipophilicity generally correlates with increased solubility in organic solvents and reduced water solubility, which is consistent with the observed solubility patterns for 6-methyl-1-oxa-4-azaspiro(4.5)decane. The moderate LogP value suggests balanced solubility characteristics that are advantageous for both synthetic applications and potential biological activity.

Fragment-based LogP calculations reveal the individual contributions of different molecular components to the overall lipophilicity. The spirocyclic framework contributes a base lipophilicity value, while the methyl substituent adds approximately 0.5 log units. The oxygen and nitrogen heteroatoms each reduce lipophilicity by approximately 0.3-0.5 log units due to their polar nature and hydrogen bonding capabilities [15]. This additive approach provides a rational basis for predicting the LogP of related compounds with different substitution patterns.

The temperature dependence of partition coefficients is another important consideration for 6-methyl-1-oxa-4-azaspiro(4.5)decane. While most LogP measurements are conducted at 25°C, the partition behavior may change with temperature due to differential solvation effects in organic and aqueous phases. The moderate lipophilicity suggests that temperature effects would be relatively small, consistent with observations for similar heterocyclic compounds.

Validation of LogP predictions through experimental measurement remains important for confirming computational estimates. The shake-flask method, using octanol and water at pH 7.4, is the standard approach for LogP determination [19]. High-performance liquid chromatography (HPLC) methods can also provide LogP estimates through retention time correlations, offering a more rapid screening approach for compound libraries containing 6-methyl-1-oxa-4-azaspiro(4.5)decane analogs.

The lipophilicity characteristics of 6-methyl-1-oxa-4-azaspiro(4.5)decane have important implications for its potential applications in medicinal chemistry. The moderate LogP value suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it an attractive scaffold for drug discovery efforts. The balanced lipophilicity also indicates potential for crossing biological membranes while maintaining adequate aqueous solubility for pharmaceutical formulation.

Future research directions for investigating the lipophilicity of 6-methyl-1-oxa-4-azaspiro(4.5)decane include experimental LogP measurement using standard protocols, evaluation of pH-dependent partition behavior, and investigation of the effects of additional substituents on lipophilicity characteristics. These studies would provide valuable data for structure-activity relationship development and optimization of related compounds for specific applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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